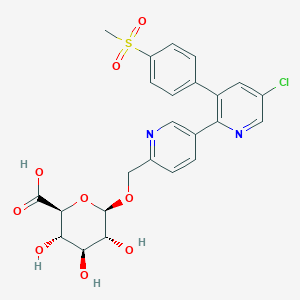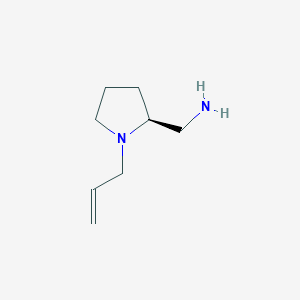
(S)-(1-Allylpyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-(1-Allylpyrrolidin-2-yl)methanamine” is an amine compound, which means it contains a nitrogen atom. Amines are a broad class of compounds that are found in many biological systems and are used in a variety of industrial applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The specific reactions that “(S)-(1-Allylpyrrolidin-2-yl)methanamine” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms, including compounds with structures similar to "(S)-(1-Allylpyrrolidin-2-yl)methanamine", highlights the importance of understanding enzyme selectivity for predicting drug-drug interactions. Compounds that act as selective inhibitors for specific P450 isoforms are crucial for phenotyping studies, which help in deciphering the involvement of specific isoforms in drug metabolism (Khojasteh et al., 2011).
Neuropharmacology and Toxicity Studies
Analogs of psychoactive substances, including tryptamines and related compounds, are studied for their effects on neurotransmission, toxicity, and potential therapeutic uses. Research into novel psychoactive substances (NPS) like methoxetamine (MXE), which shares structural similarities with ketamine and phencyclidine, underscores the relevance of understanding such compounds' behavioral, toxicological, and pharmacological effects (Zanda et al., 2016).
Environmental and Agricultural Applications
Studies on biological hydrogen methanation explore the use of microorganisms for converting surplus energy from renewable sources into methane, demonstrating the potential of biochemical processes in energy conversion and storage. This research outlines how chemical compounds and their reactions with enzymes can be harnessed for environmental and agricultural benefits (Lecker et al., 2017).
Melatonin in Horticultural Crops
The role of melatonin, a compound structurally similar to tryptamines, in enhancing stress tolerance in horticultural crops, highlights the potential applications of chemical compounds in improving plant resilience to environmental stressors. This area of research suggests a broader scope for the application of similar compounds in agriculture to promote growth and stress resistance (Bose & Howlader, 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, some amines can be irritants or toxic if ingested or inhaled . Safety data sheets (SDS) provide information about the hazards associated with a compound, as well as precautions for handling and storage .
Direcciones Futuras
The future directions for research on a compound would depend on its potential applications. For example, if “(S)-(1-Allylpyrrolidin-2-yl)methanamine” has potential therapeutic properties, future research might focus on clinical trials . Alternatively, if it has potential industrial applications, research might focus on improving its synthesis or finding new uses for it.
Propiedades
IUPAC Name |
[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKTSVPJJNEMQ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Allylpyrrolidin-2-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

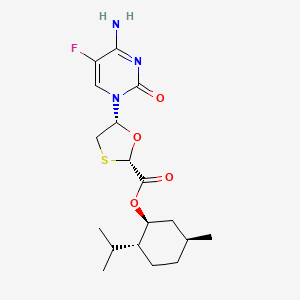
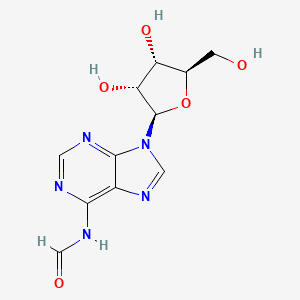

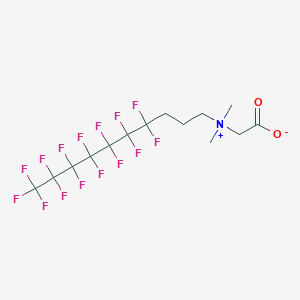
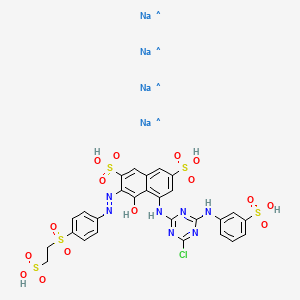
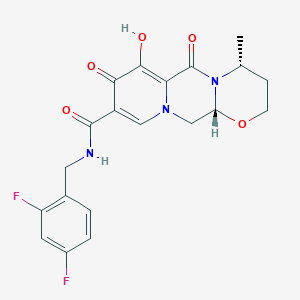
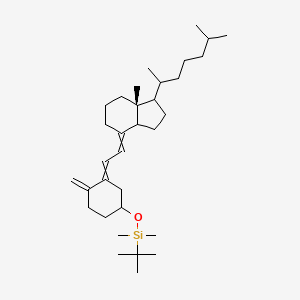
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)
